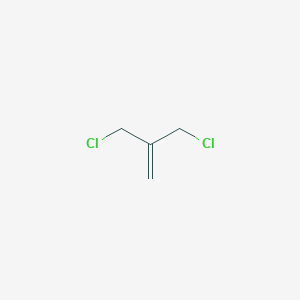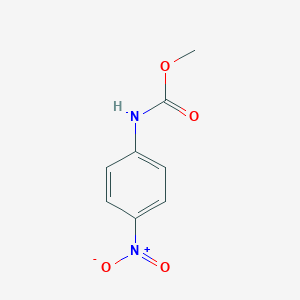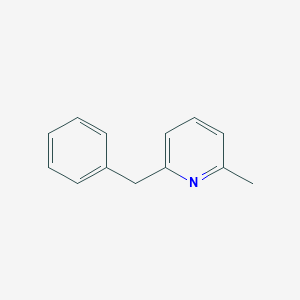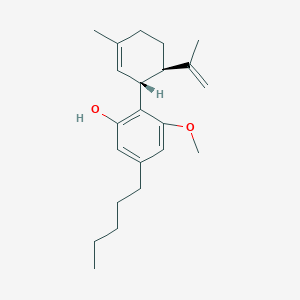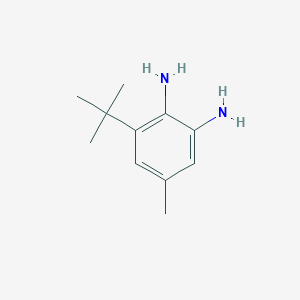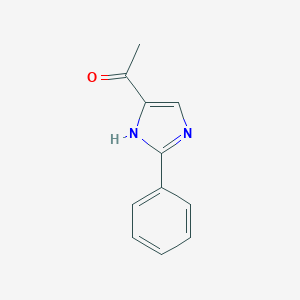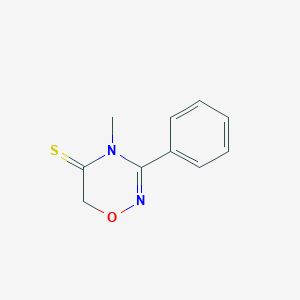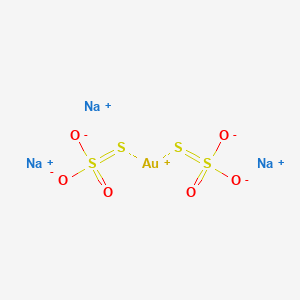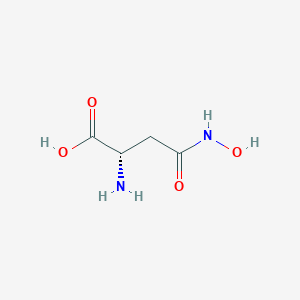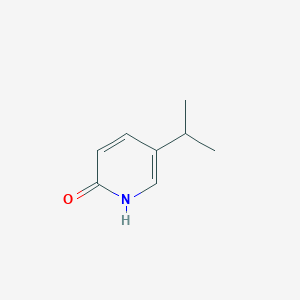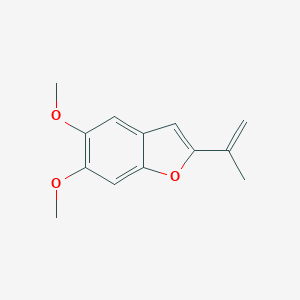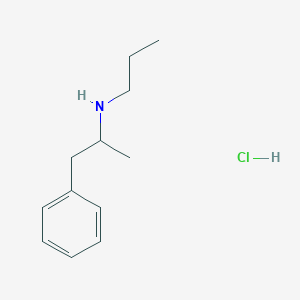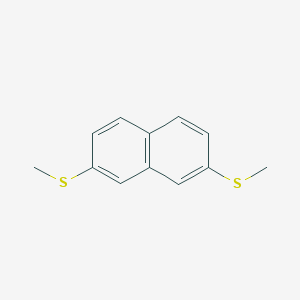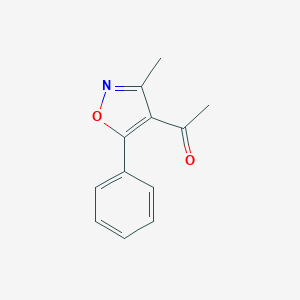
1-Propene-1,3-diol, 2-chloro-, diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propene-1,3-diol, 2-chloro-, diacetate, also known as chloroacetaldehyde diethyl acetal, is a chemical compound that is widely used in scientific research. This compound is synthesized by the reaction of chloroacetaldehyde with diethyl ether in the presence of a strong acid catalyst. The resulting product is a colorless liquid that is soluble in water and organic solvents.
Mechanism Of Action
The mechanism of action of 1-Propene-1,3-diol, 2-chloro-, diacetatedehyde diethyl acetal is not fully understood. However, it is believed to act as an electrophile and undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.
Biochemical And Physiological Effects
Chloroacetaldehyde diethyl acetal has been shown to have cytotoxic effects on cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. However, the exact biochemical and physiological effects of this compound are still being studied.
Advantages And Limitations For Lab Experiments
Chloroacetaldehyde diethyl acetal is a versatile reagent that can be used in a wide range of chemical reactions. It is relatively stable and easy to handle. However, it is highly reactive and can be hazardous if not handled properly. It should be stored and handled in a well-ventilated area and with appropriate safety precautions.
Future Directions
There are several future directions for research involving 1-Propene-1,3-diol, 2-chloro-, diacetatedehyde diethyl acetal. These include:
1. Developing new synthetic routes for the preparation of this compound.
2. Exploring the use of this compound as a reagent in the synthesis of new pharmaceuticals and agrochemicals.
3. Investigating the mechanism of action of this compound and its potential as a therapeutic agent.
4. Studying the biochemical and physiological effects of this compound in more detail.
5. Developing new applications for this compound in organic synthesis.
In conclusion, 1-Propene-1,3-diol, 2-chloro-, diacetatedehyde diethyl acetal is a versatile compound that has many applications in scientific research. It is a useful reagent and intermediate in the synthesis of various compounds and has potential as a therapeutic agent. However, further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
The synthesis of 1-Propene-1,3-diol, 2-chloro-, diacetatedehyde diethyl acetal involves the reaction of 1-Propene-1,3-diol, 2-chloro-, diacetatedehyde with diethyl ether in the presence of a strong acid catalyst. The reaction takes place at room temperature and atmospheric pressure. The resulting product is purified by distillation or chromatography.
Scientific Research Applications
Chloroacetaldehyde diethyl acetal is widely used in scientific research as a reagent and intermediate in the synthesis of various compounds. It is used in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. It is also used in the preparation of chiral compounds and as a protecting group for alcohols and amines.
properties
CAS RN |
10118-72-6 |
|---|---|
Product Name |
1-Propene-1,3-diol, 2-chloro-, diacetate |
Molecular Formula |
C7H9ClO4 |
Molecular Weight |
192.6 g/mol |
IUPAC Name |
[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate |
InChI |
InChI=1S/C7H9ClO4/c1-5(9)11-3-7(8)4-12-6(2)10/h3H,4H2,1-2H3/b7-3- |
InChI Key |
GEEGHNOKMUVQRF-CLTKARDFSA-N |
Isomeric SMILES |
CC(=O)OC/C(=C/OC(=O)C)/Cl |
SMILES |
CC(=O)OCC(=COC(=O)C)Cl |
Canonical SMILES |
CC(=O)OCC(=COC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



